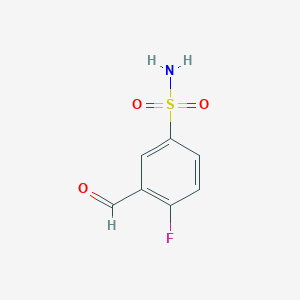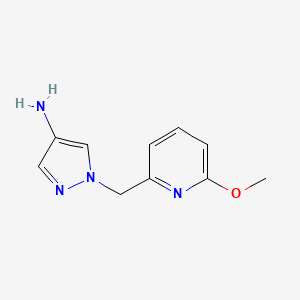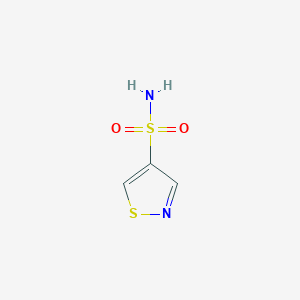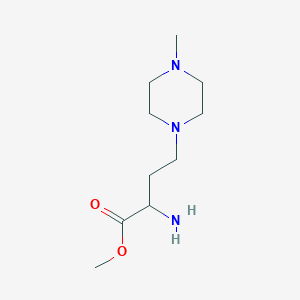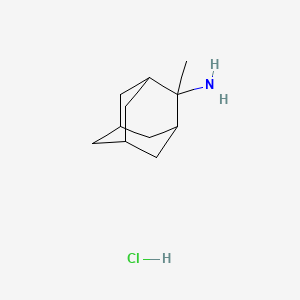
2-Methyladamantan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyladamantan-2-aminehydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladamantan-2-aminehydrochloride typically involves the reaction of 2-methyladamantane with amine reagents under controlled conditions. One common method includes the reaction of 2-methyladamantane with ammonia or primary amines in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyladamantan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .
Applications De Recherche Scientifique
2-Methyladamantan-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-Methyladamantan-2-aminehydrochloride involves its interaction with molecular targets in biological systems. It is believed to exert its effects by modulating neurotransmitter release and uptake, similar to other adamantane derivatives like amantadine. The compound may also interact with specific receptors and ion channels, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: 1-aminoadamantane hydrochloride, used as an antiviral and antiparkinsonian agent.
Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride, another antiviral compound.
Memantine: 1-amino-3,5-dimethyladamantane hydrochloride, used in the treatment of Alzheimer’s disease.
Uniqueness
2-Methyladamantan-2-aminehydrochloride is unique due to its specific substitution pattern on the adamantane core, which may confer distinct pharmacological properties and reactivity compared to other adamantane derivatives.
Propriétés
Formule moléculaire |
C11H20ClN |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
2-methyladamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7;/h7-10H,2-6,12H2,1H3;1H |
Clé InChI |
LPUTZOFOBZALQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3CC(C2)CC1C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
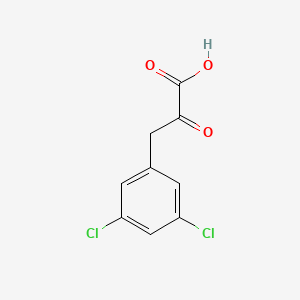
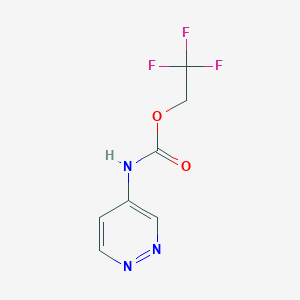



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
